GSK J5 HCl

Description

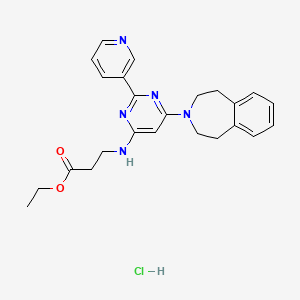

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2.ClH/c1-2-31-23(30)9-13-26-21-16-22(28-24(27-21)20-8-5-12-25-17-20)29-14-10-18-6-3-4-7-19(18)11-15-29;/h3-8,12,16-17H,2,9-11,13-15H2,1H3,(H,26,27,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHQMHJAOKADED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC4=CC=CC=C4CC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK-J4 HCl

This guide provides a comprehensive technical overview of GSK-J4 hydrochloride (HCl), a pivotal chemical probe used in epigenetic research. We will delve into its core mechanism of action, from its biochemical activity to its cellular consequences, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: Targeting the Epigenetic Eraser

The dynamic regulation of gene expression is fundamental to cellular function, and post-translational modifications of histone proteins are at its core. Among these, histone methylation is a key signaling mark. The methylation of lysine 27 on histone H3 (H3K27) is particularly crucial. While di- and tri-methylation of this residue (H3K27me2/me3) is a canonical mark of transcriptional repression, its reversibility implies a dynamic control system.

This system is balanced by histone methyltransferases (the "writers") and histone demethylases (the "erasers"). The Jumonji C (JmjC) domain-containing family of histone demethylases are iron (Fe²⁺) and α-ketoglutarate (α-KG)-dependent oxygenases that actively remove methyl groups. Specifically, the KDM6 subfamily, comprising KDM6A (UTX) and KDM6B (JMJD3), is responsible for erasing the repressive H3K27me3/me2 marks. The aberrant activity of these enzymes has been implicated in numerous diseases, including cancer and inflammatory disorders, making them compelling therapeutic targets.[1][2] GSK-J4 HCl has emerged as a critical tool to investigate the function of these H3K27 demethylases.

The Core Mechanism: From Prodrug to Potent Inhibitor

The mechanism of action of GSK-J4 is a multi-step process that begins with its cellular uptake and culminates in the specific inhibition of KDM6 enzymes.

A Tale of Two Molecules: The GSK-J4/GSK-J1 Relationship

GSK-J4 itself is not the active inhibitor. It is a cell-permeable ethyl ester prodrug designed for enhanced cellular entry.[3][4] Its active counterpart, GSK-J1 , contains a polar carboxylate group that restricts its ability to cross the cell membrane.[5] Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the ethyl ester moiety of GSK-J4, converting it into the active inhibitor, GSK-J1.[4][5] This bioactivation is a critical first step for its biological activity.

Competitive Inhibition at the Catalytic Core

The active form, GSK-J1, functions as a potent, competitive inhibitor of both KDM6A (UTX) and KDM6B (JMJD3).[6][7] It achieves this by binding to the enzyme's active site and competing with the essential co-factor, α-ketoglutarate .[8] By occupying this site, GSK-J1 effectively blocks the demethylase's catalytic activity.

The primary and most direct consequence of this inhibition is the prevention of H3K27me3 and H3K27me2 demethylation . This leads to a dose-dependent increase in the global and locus-specific levels of these repressive histone marks, effectively "locking in" a state of transcriptional silencing at target gene loci.[2][9][10]

Figure 1: Prodrug activation and inhibition pathway of GSK-J4 HCl.

Target Potency, Selectivity, and Cellular Impact

A rigorous understanding of a chemical probe requires quantitative data on its potency and selectivity.

Biochemical Potency

GSK-J4 is the cell-permeable prodrug, while GSK-J1 is the active inhibitor. Biochemical assays are typically performed with GSK-J1. However, cellular IC50 values are reported for GSK-J4, reflecting the combined effect of uptake, conversion, and inhibition.

| Compound | Target Enzyme | IC₅₀ (Biochemical Assay) | Cell-Based IC₅₀ | Source(s) |

| GSK-J1 | KDM6B (JMJD3) | 60 nM | - | [4][6] |

| GSK-J4 | KDM6A (UTX) | 6.6 µM | - | [6] |

| GSK-J4 | KDM6B (JMJD3) | 8.6 µM | - | [6] |

| GSK-J4 | TNF-α Production (Macrophages) | - | 9 µM | [5][7] |

| GSK-J4 | Colorectal Cancer Cells | - | ~0.75 - 21.4 µM | [11] |

Note: The in vitro IC50 values for GSK-J4 are higher because the ester form is a much weaker inhibitor than the hydrolyzed acid form (GSK-J1).

Selectivity Profile

Downstream Cellular Consequences

The inhibition of KDM6 demethylase activity by GSK-J4 triggers a cascade of cellular events driven by the altered epigenetic landscape.

-

Transcriptional Reprogramming : By increasing H3K27me3 at gene promoters and enhancers, GSK-J4 leads to the silencing of key genes. This is particularly impactful at super-enhancers that control cell identity and oncogenic pathways.[11]

-

Anti-Inflammatory Effects : In macrophages, GSK-J4 blocks the lipopolysaccharide (LPS)-induced removal of H3K27me3 at the promoter of pro-inflammatory cytokines like TNF-α, thereby suppressing their expression.[3][5]

-

Anti-Cancer Activity : GSK-J4 exhibits broad anti-tumor effects across various cancer types.[2][15] This is achieved through multiple mechanisms:

-

Induction of Apoptosis : Triggering programmed cell death, in some cases via the induction of endoplasmic reticulum (ER) stress.[7][16][17]

-

Cell Cycle Arrest : Causing cells to accumulate in the S or G2/M phase of the cell cycle.[16][18]

-

Inhibition of Metastasis : Reducing cell migration and invasion.[2][19]

-

Suppression of Stemness : Eradicating tumor-initiating cells by altering their epigenetic programming.[11]

-

-

Modulation of Signaling Pathways : The transcriptional changes induced by GSK-J4 impact major signaling networks, including the inhibition of NF-κB, PI3K/AKT, and Wnt/β-catenin pathways.[9][18][19]

Figure 2: Key downstream cellular consequences of GSK-J4-mediated KDM6 inhibition.

Key Experimental Protocols

To ensure robust and reproducible results, it is essential to employ validated experimental methodologies.

Protocol: In Vitro KDM6B Demethylase AlphaScreen Assay

This biochemical assay directly measures the inhibitory effect of a compound on recombinant enzyme activity.

Principle: This is a bead-based proximity assay. A biotinylated histone H3 peptide substrate is captured by streptavidin-coated donor beads. A specific antibody for the demethylated product (e.g., H3K27me2) binds to protein A-coated acceptor beads. When the enzyme demethylates the substrate, the antibody binds, bringing the beads into close proximity. Excitation of the donor bead results in a luminescent signal from the acceptor bead.

Step-by-Step Methodology: [3]

-

Prepare Assay Buffer: 50 mM HEPES pH 7.5, 0.1% (w/v) BSA, 0.01% (v/v) Tween-20.

-

Compound Dilution: Prepare a serial dilution of GSK-J1 (the active form) in DMSO, followed by a further dilution in assay buffer.

-

Enzyme Reaction: In a 384-well plate, combine:

-

Recombinant KDM6B enzyme.

-

Co-factors: Ferrous Ammonium Sulphate, α-ketoglutarate, and L-Ascorbic Acid (to maintain a reducing environment).

-

Biotinylated H3K27me3 peptide substrate.

-

Diluted GSK-J1 or vehicle control (DMSO).

-

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at room temperature to allow for the enzymatic reaction.

-

Detection:

-

Stop the reaction by adding EDTA.

-

Add the detection mix containing the anti-H3K27me2 antibody, streptavidin-donor beads, and protein A-acceptor beads.

-

Incubate in the dark for 60 minutes.

-

-

Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

-

Analysis: Plot the signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Figure 3: Workflow for an in vitro demethylase inhibition assay.

Protocol: Cellular Validation via Western Blot for Global H3K27me3

This protocol validates that GSK-J4 is active in your cell system of choice by measuring its effect on the target histone mark.

Step-by-Step Methodology:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with a dose-range of GSK-J4 HCl (e.g., 1-10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).

-

Histone Extraction:

-

Harvest cells and wash with PBS.

-

Lyse the cells and isolate nuclei.

-

Extract histones using an acid extraction protocol (e.g., with 0.2 M H₂SO₄).

-

Precipitate the histones with trichloroacetic acid (TCA).

-

-

Quantification: Quantify the extracted histone protein concentration using a BCA or Bradford assay.

-

Western Blot:

-

Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with a primary antibody specific for H3K27me3.

-

Incubate with a primary antibody for a loading control (e.g., total Histone H3).

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection & Analysis: Detect the signal using an ECL substrate and imaging system. Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal. A dose-dependent increase in the H3K27me3/Total H3 ratio confirms on-target activity.

Conclusion and Future Directions

GSK-J4 HCl is an indispensable chemical probe for elucidating the role of KDM6-mediated H3K27 demethylation. Its mechanism is well-defined: a cell-permeable prodrug that is intracellularly converted to GSK-J1, a potent competitive inhibitor of KDM6A and KDM6B. This inhibition leads to an accumulation of the repressive H3K27me3 mark, causing widespread transcriptional reprogramming that affects inflammation, cancer progression, and cell fate.

For the researcher, it is crucial to recognize both its power and its limitations. Its prodrug nature necessitates confirmation of its activity in the chosen cell system, and its selectivity profile requires the use of orthogonal validation methods. As research continues, the insights gained from using GSK-J4 will undoubtedly fuel the development of next-generation, highly specific KDM inhibitors for therapeutic applications in oncology and beyond.

References

-

MedchemExpress.com. KDM6 Inhibitor.

-

MedchemExpress.com. GSK-J4 | JMJD3/UTX Inhibitor.

-

Selleck Chemicals. GSK J4 HCl Histone Demethylase inhibitor.

-

Probechem Biochemicals. GSK-J4 | KDM6A/6B inhibitor.

-

Mathur, R., et al. (2021). GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling. MDPI.

-

Zhang, Y., et al. (2022). Targeted inhibition of KDM6 histone demethylases eradicates tumor-initiating cells via enhancer reprogramming in colorectal cancer. PMC - NIH.

-

BPS Bioscience. GSK J4 HCl.

-

Ntziachristos, P., et al. (2016). The H3K27 demethylase inhibitor GSK-J4 is efficient in vivo against patient-derived xenotransplant models of TAL1-positive T-ALL. ResearchGate.

-

Dalpatraj, N., et al. (2023). GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent. PubMed.

-

Wang, Y., et al. (2024). Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma. NIH.

-

APExBIO. GSK J4 HCl – Histone Demethylase Inhibitor.

-

Chu, S., et al. (2020). GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells. PubMed Central.

-

GeneOnline News. (2023). Histone Demethylase Inhibitor GSK-J4 Shown to Suppress Tumor Growth in Non-Small Cell Lung Cancer Cells.

-

ResearchGate. (2020). GSK-J4 induces cell cycle arrest and apoptosis via ER stress... ResearchGate.

-

STEMCELL Technologies. GSK-J4 (Hydrochloride).

-

ResearchGate. (2022). Effects of GSK-J4 treatment on tumor growth in vivo. ResearchGate.

-

ResearchGate. (2020). Fig. 4 GSK-J4 induces cell cycle arrest via ER stress. ResearchGate.

-

Liu, Y., et al. (2023). Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells. PMC - NIH.

-

Sanchez, C., et al. (2022). Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts. Cancer Genomics & Proteomics.

-

TargetMol. GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor.

-

The Chemical Probes Portal. GSK-J4.

-

Tocris Bioscience. GSK J4 | Histone Demethylases.

-

Heinemann, B., et al. (2014). Inhibition of demethylases by GSK-J1/J4. ResearchGate.

-

Sanchez, C., et al. (2022). Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts. Cancer Genomics & Proteomics.

-

ResearchGate. (2014). GSK-J1/J4 inhibition of several histone demethylase subfamilies. ResearchGate.

-

Bergmann, C., et al. (2017). The histone demethylase Jumonji domain-containing protein 3 (JMJD3) regulates fibroblast activation in systemic sclerosis. UCL Discovery.

-

Chen, J., et al. (2021). GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Frontiers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cgp.iiarjournals.org [cgp.iiarjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Targeted inhibition of KDM6 histone demethylases eradicates tumor-initiating cells via enhancer reprogramming in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Probe GSK-J4 | Chemical Probes Portal [chemicalprobes.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. geneonline.com [geneonline.com]

- 16. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

GSK-J4 HCl as a dual inhibitor of JMJD3/KDM6B and UTX/KDM6A.

An In-Depth Technical Guide to GSK-J4 HCl: A Dual Inhibitor of the H3K27 Demethylases JMJD3/KDM6B and UTX/KDM6A

Executive Summary

This guide provides a comprehensive technical overview of GSK-J4 hydrochloride (HCl), a potent and cell-permeable small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, JMJD3 (KDM6B) and UTX (KDM6A). As a prodrug, GSK-J4 is intracellularly hydrolyzed to its active form, GSK-J1, enabling robust investigation of the biological consequences of inhibiting H3K27me3/me2 demethylation. We will explore the epigenetic context of H3K27 regulation, the detailed pharmacology of GSK-J4 HCl, its core applications with detailed experimental protocols, and critical insights for data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in epigenetics, oncology, immunology, and cellular signaling.

The Epigenetic Axis of H3K27me3 Regulation

The landscape of gene expression is profoundly influenced by post-translational modifications of histone proteins. Among the most critical is the methylation of Histone H3 at lysine 27 (H3K27).

-

H3K27 Trimethylation (H3K27me3): A Hallmark of Repression : Trimethylation of H3K27 is a canonical epigenetic mark for transcriptional silencing.[1] This modification is deposited by the Polycomb Repressive Complex 2 (PRC2) and is instrumental in forming heterochromatic regions, thereby restricting gene accessibility.[2] The dynamic regulation of H3K27me3 is fundamental to processes such as cell differentiation, development, and maintaining cellular identity.[3]

-

The "Erasers": JMJD3/KDM6B and UTX/KDM6A : The reversibility of this epigenetic mark is managed by the KDM6 family of histone demethylases, which specifically "erase" di- and trimethyl marks from H3K27.[4][5] The two principal members are:

-

JMJD3 (KDM6B): An inducible enzyme, often upregulated in response to inflammatory stimuli and cellular stress, playing a key role in macrophage differentiation and inflammatory responses.[6][7][8]

-

UTX (KDM6A): A ubiquitously expressed enzyme involved in broad developmental processes, including the regulation of HOX gene expression.[9][10]

-

Dysregulation of these demethylases is implicated in numerous pathologies, including various cancers and inflammatory disorders, making them compelling targets for therapeutic intervention.[5][11] It is also crucial to recognize that both JMJD3 and UTX can exert functions independent of their catalytic activity, acting as scaffolds to recruit other chromatin-modifying complexes.[2][12]

Pharmacology of GSK-J4 HCl

GSK-J4 HCl was developed as a key chemical probe to investigate the function of KDM6 enzymes in a cellular context.

Chemical Profile and Prodrug Strategy

GSK-J4 is the ethyl ester prodrug of GSK-J1.[13][14] This chemical design is a strategic solution to the poor cellular permeability of GSK-J1, which contains a highly polar carboxylate group.[15] Once GSK-J4 crosses the cell membrane, intracellular esterases rapidly hydrolyze the ethyl ester, releasing the active inhibitor GSK-J1 inside the cell.[13][15] This ensures that pharmacologically relevant concentrations of the active compound are achieved at the site of action.

Mechanism of Action

The active form, GSK-J1, functions as a competitive inhibitor of the 2-oxoglutarate (α-ketoglutarate) cofactor required by JmjC domain-containing enzymes.[16] By occupying the cofactor binding site, it effectively blocks the demethylase activity of JMJD3 and UTX, leading to an accumulation of the repressive H3K27me3 mark at target gene loci.

Potency and Selectivity

GSK-J4 HCl is a potent inhibitor of its targets, demonstrating high selectivity over other JmjC family histone demethylases.[14][17][18]

| Compound | Target | Assay Type | IC₅₀ Value | Reference(s) |

| GSK-J1 | JMJD3/KDM6B | Cell-free (enzymatic) | ~60 nM | [13][14][17][18] |

| GSK-J4 | JMJD3/KDM6B | Cellular | 8.6 µM | [18][19][20] |

| GSK-J4 | UTX/KDM6A | Cellular | 6.6 µM | [18][19][20] |

| GSK-J4 | TNF-α Production | Human Macrophages (LPS) | ~9 µM | [13][19] |

Core Applications and Methodologies

As a Senior Application Scientist, the key to robust data is a well-designed, self-validating experimental plan. The following protocols are designed to provide a clear rationale and methodology for utilizing GSK-J4 HCl.

A. In Vitro Enzymatic Assays

-

Causality & Rationale: Before proceeding to complex cellular systems, it is essential to confirm the direct inhibitory activity of your compound lot on the purified target enzymes. The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen™) is a highly sensitive method for this purpose. It relies on detecting the demethylated peptide product using a specific antibody.[17]

-

Experimental Protocol: JMJD3/UTX AlphaScreen Assay

-

Reagent Preparation:

-

Prepare assay buffer: A suitable buffer like HEPES with BSA, and reducing agents like L-Ascorbic Acid to prevent oxidation of Fe²⁺.[17]

-

Prepare enzyme solution: Recombinant JMJD3 or UTX enzyme.

-

Prepare cofactors: Ferrous Ammonium Sulfate (FAS) and α-ketoglutarate (α-KG).[17]

-

Prepare substrate: Biotinylated H3K27me3 peptide.

-

Prepare GSK-J1 (as the active inhibitor for in vitro assays) serial dilutions in DMSO, followed by dilution in assay buffer.

-

-

Reaction Incubation:

-

In a 384-well plate, add the enzyme, cofactors, and GSK-J1 dilutions.

-

Initiate the reaction by adding the biotinylated peptide substrate.

-

Incubate at room temperature for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction.

-

Add Streptavidin-coated Donor beads and anti-H3K27me2 (or me1) antibody-conjugated Acceptor beads.[17]

-

Incubate in the dark to allow bead proximity binding.

-

-

Data Acquisition: Read the plate on an Alpha-enabled plate reader. The signal is inversely proportional to the inhibitor's activity.

-

B. Cellular Assays

-

Causality & Rationale: These experiments validate that GSK-J4 HCl can effectively engage its target in a living cell and produce a measurable biological outcome. The primary validation is confirming an increase in the substrate (H3K27me3) levels, followed by assessing downstream functional consequences relevant to your model system.

-

Protocol 1: Quantifying Global H3K27me3 Levels by Western Blot

-

Cell Culture and Treatment:

-

Plate cells of interest (e.g., HeLa, A549, or primary macrophages) at an appropriate density.

-

Prepare a stock solution of GSK-J4 HCl in sterile DMSO (e.g., 10 mM).[13] Note: Gentle warming (37°C) or sonication may be required for full dissolution.[13]

-

Treat cells with a dose-range of GSK-J4 (e.g., 1 µM, 5 µM, 10 µM) or a DMSO vehicle control for 24-48 hours.[19]

-

-

Histone Extraction:

-

Harvest cells and lyse them using a hypotonic buffer to isolate nuclei.

-

Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H₂SO₄).

-

Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.

-

-

Western Blotting:

-

Quantify protein concentration (e.g., BCA assay).

-

Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Probe with a primary antibody specific for H3K27me3.

-

Crucially, probe a parallel blot or strip and re-probe the same membrane with an antibody for total Histone H3 as a loading control.

-

Visualize bands using an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate.

-

-

-

Protocol 2: Assessing Anti-Inflammatory Effects in Macrophages

-

Cell Culture and Treatment:

-

Culture human primary macrophages or a macrophage-like cell line (e.g., THP-1).

-

Pre-treat cells with GSK-J4 (e.g., 9 µM IC₅₀ concentration) or DMSO vehicle for 1-2 hours.[19]

-

-

Stimulation:

-

Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control.

-

-

Quantification of TNF-α:

-

After an appropriate incubation period (e.g., 4-6 hours), collect the cell culture supernatant.

-

Quantify the concentration of secreted TNF-α using a commercial ELISA kit, following the manufacturer’s instructions.

-

-

C. In Vivo Studies

-

Causality & Rationale: In vivo experiments are critical for assessing the systemic efficacy, pharmacodynamics, and potential therapeutic utility of GSK-J4 in a whole-organism context.

-

Considerations for In Vivo Use:

-

Formulation: GSK-J4 HCl has variable aqueous solubility. For intraperitoneal (i.p.) injection, it is often formulated in a vehicle such as DMSO, which can then be diluted in a solution containing PEG300, Tween80, and saline or ddH₂O.[21] Always perform small-scale solubility tests with your specific vehicle.

-

Administration: Intraperitoneal (i.p.) injection is a commonly reported route.[17][22]

-

Pharmacodynamics: It is essential to conduct a pilot study to determine the optimal dose and schedule that results in target engagement (i.e., increased H3K27me3) in the target tissue or in surrogate tissues like peripheral blood mononuclear cells (PBMCs).

-

Example Models: GSK-J4 has been successfully used in models of experimental autoimmune encephalomyelitis (EAE),[23] diabetic kidney disease,[24] and various cancer xenografts.[25][26]

-

Data Interpretation and Troubleshooting

-

Expected Outcomes: Successful inhibition should result in a dose-dependent increase in global H3K27me3 levels. Functionally, this should correlate with expected downstream effects, such as reduced expression of inflammatory genes or induction of apoptosis in sensitive cancer cell lines.[11][19]

-

Potential Pitfalls:

-

Incomplete Prodrug Conversion: The efficiency of esterase activity can vary between cell types. In cells with low esterase activity, higher concentrations or longer incubation times may be needed.

-

Solubility Issues: GSK-J4 can precipitate out of solution, especially in aqueous media. Ensure stock solutions in DMSO are fully dissolved before further dilution and use fresh preparations.[13]

-

Off-Target Effects: While highly selective, at high concentrations, off-target activity cannot be ruled out. A rescue experiment using a catalytically inactive mutant of JMJD3/UTX can help confirm that the observed phenotype is due to demethylase inhibition.

-

-

Critical Consideration: Demethylase-Independent Functions: A key insight from the field is that JMJD3 and UTX also function as protein scaffolds.[2][12] Therefore, a phenotype observed upon GSK-J4 treatment may not be solely attributable to the accumulation of H3K27me3. It could also arise from disrupting the protein-protein interactions of the demethylase enzymes. This should be a consideration in the interpretation of results.

Summary and Future Directions

GSK-J4 HCl is an indispensable tool for dissecting the biological roles of H3K27 demethylation. Its well-characterized mechanism as a cell-permeable prodrug provides a reliable method for inhibiting JMJD3 and UTX activity in a wide range of biological systems. The anti-inflammatory and anti-neoplastic properties demonstrated in numerous pre-clinical studies highlight its therapeutic potential.[11][21][23] Future research will likely focus on refining its use in combination therapies, overcoming potential resistance mechanisms, and further exploring the interplay between the catalytic and non-catalytic functions of its targets.

References

-

BPS Bioscience. (n.d.). GSK J4 HCl. Retrieved from [Link]

-

BioCrick. (n.d.). GSK J4 HCl | CAS:1373423-53-0 | Inhibitor of H3K27 demethylase JMJD3,potent and cell-permeable. Retrieved from [Link]

-

Wikipedia. (2023). H3K27me3. Retrieved from [Link]

-

Pradeepa, M. M. (2017). Pleiotropic functions of H3K27Me3 demethylases in immune cell differentiation. Epigenetics & Chromatin. Retrieved from [Link]

-

Online Inhibitor. (n.d.). GSK J4 HCl: Unlocking JMJD3 Inhibition for Immune-Epigenetic Cross-Talk. Retrieved from [Link]

-

Kim, J. et al. (2024). The tumor-maintaining function of UTX/KDM6A in DNA replication and the PARP1-dependent repair pathway. bioRxiv. Retrieved from [Link]

-

Salminen, A. et al. (2014). Histone demethylase Jumonji D3 (JMJD3/KDM6B) at the nexus of epigenetic regulation of inflammation and the aging process. Journal of Molecular Medicine. Retrieved from [Link]

-

Gan, E. S. et al. (2015). Dynamics of H3K27me3 methylation and demethylation in plant development. Plant Signaling & Behavior. Retrieved from [Link]

-

Gozdecka, M., & Grembecka, J. (2019). The histone demethylase UTX/KDM6A in cancer: Progress and puzzles. FEBS Letters. Retrieved from [Link]

-

Dalpatraj, N. et al. (2023). GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent. International Journal of Cancer. Retrieved from [Link]

-

GeneOnline News. (2025). Histone Demethylase Inhibitor GSK-J4 Shown to Suppress Tumor Growth in Non-Small Cell Lung Cancer Cells. Retrieved from [Link]

-

Wang, G. G. et al. (2020). Lysine Demethylase KDM6A in Differentiation, Development, and Cancer. Molecular and Cellular Biology. Retrieved from [Link]

-

Lee, S. et al. (2011). Diverse ways to be specific: a novel Zn-binding domain confers substrate specificity to UTX/KDM6A histone H3 Lys 27 demethylase. Genes & Development. Retrieved from [Link]

-

UniProt. (n.d.). KDM6A - Lysine-specific demethylase 6A - Homo sapiens (Human). Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of the function of H3K27me3 demethylases. Retrieved from [Link]

-

Laukoter, S. et al. (2021). Inhibition of H3K27me3 Demethylases Promotes Plasmablast Formation. The Journal of Immunology. Retrieved from [Link]

-

Zhang, Q. et al. (2021). Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

-

Xiao, Z. G. et al. (2016). The Roles of Histone Demethylase UTX and JMJD3 (KDM6B) in Cancers: Current Progress and Future Perspectives. Current Medicinal Chemistry. Retrieved from [Link]

-

Li, Y. et al. (2025). Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells. Translational Oncology. Retrieved from [Link]

-

Aparicio-Soto, M. et al. (2016). The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs. Journal of Autoimmunity. Retrieved from [Link]

-

Mathur, R. et al. (2017). GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling. International Journal of Molecular Sciences. Retrieved from [Link]

-

UniProt. (n.d.). KDM6B - Lysine-specific demethylase 6B - Homo sapiens (Human). Retrieved from [Link]

-

Dalpatraj, N. et al. (2023). GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent. International Journal of Cancer. Retrieved from [Link]

-

GeneCards. (n.d.). KDM6B Gene - Lysine Demethylase 6B. Retrieved from [Link]

-

Agger, K. et al. (2015). Histone demethylases in physiology and cancer: A tale of two enzymes, JMJD3 and UTX. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms. Retrieved from [Link]

-

Wang, Z. et al. (2021). GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

-

Li, Y. et al. (2022). The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation. International Journal of Molecular Sciences. Retrieved from [Link]

-

Wikipedia. (2023). KDM6B. Retrieved from [Link]

-

Duan, C. et al. (2022). Targeted inhibition of KDM6 histone demethylases eradicates tumor-initiating cells via enhancer reprogramming in colorectal cancer. Cell Death & Disease. Retrieved from [Link]

-

Wang, Z. et al. (2021). GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

Sources

- 1. H3K27me3 - Wikipedia [en.wikipedia.org]

- 2. Pleiotropic functions of H3K27Me3 demethylases in immune cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamics of H3K27me3 methylation and demethylation in plant development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysine Demethylase KDM6A in Differentiation, Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Roles of Histone Demethylase UTX and JMJD3 (KDM6B) in Cancers: Current Progress and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone demethylase Jumonji D3 (JMJD3/KDM6B) at the nexus of epigenetic regulation of inflammation and the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. genecards.org [genecards.org]

- 9. uniprot.org [uniprot.org]

- 10. Histone demethylases in physiology and cancer: A tale of two enzymes, JMJD3 and UTX - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The tumor-maintaining function of UTX/KDM6A in DNA replication and the PARP1-dependent repair pathway | bioRxiv [biorxiv.org]

- 13. apexbt.com [apexbt.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. kdm2a.com [kdm2a.com]

- 16. academic.oup.com [academic.oup.com]

- 17. selleckchem.com [selleckchem.com]

- 18. medkoo.com [medkoo.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. selleckchem.com [selleckchem.com]

- 22. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]

- 23. The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. Targeted inhibition of KDM6 histone demethylases eradicates tumor-initiating cells via enhancer reprogramming in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to GSK-J4 HCl: Interrogating H3K27 Demethylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone H3 lysine 27 trimethylation (H3K27me3) is a canonical epigenetic mark associated with transcriptional repression, playing a pivotal role in cellular differentiation, development, and disease. The dynamic regulation of this mark is orchestrated by the opposing activities of histone methyltransferases and demethylases. The Jumonji C (JmjC) domain-containing KDM6 family of histone demethylases, specifically UTX (KDM6A) and JMJD3 (KDM6B), are responsible for erasing the H3K27me3/me2 marks. GSK-J4 hydrochloride is a potent and selective, cell-permeable small molecule inhibitor of these KDM6 enzymes. As the ethyl ester prodrug of GSK-J1, GSK-J4 provides a critical tool for elucidating the biological consequences of H3K27 demethylation inhibition. This guide offers an in-depth exploration of the mechanism of GSK-J4, provides detailed protocols for its application in both biochemical and cellular contexts, and discusses best practices for data interpretation, thereby empowering researchers to effectively utilize this compound in their investigations.

The Central Role of H3K27 Methylation Dynamics

Gene expression is intricately regulated by a landscape of post-translational modifications on histone proteins. Among these, the methylation of lysine 27 on histone H3 (H3K27) is a key component of the epigenetic code. Catalyzed by the Polycomb Repressive Complex 2 (PRC2), the trimethylation of H3K27 (H3K27me3) is a hallmark of transcriptionally silent chromatin, essential for processes such as maintaining stem cell pluripotency and X chromosome inactivation.[1]

The reversibility of this mark is crucial for dynamic gene regulation during cellular differentiation and development.[2] This reversal is mediated by the KDM6 subfamily of histone demethylases, UTX and JMJD3, which specifically remove the di- and trimethyl marks from H3K27.[1][2][3] The activity of these enzymes is vital for the activation of key developmental genes, including the HOX gene clusters.[2] Dysregulation of H3K27 methylation levels, due to aberrant activity of either PRC2 or KDM6 enzymes, is closely linked to the development and progression of various cancers and other diseases.[4][5]

GSK-J4 HCl: A Precision Tool for KDM6 Inhibition

GSK-J4 is a cell-permeable ethyl ester prodrug of GSK-J1, the first selective inhibitor of the H3K27 demethylases JMJD3 and UTX.[6] Its development has provided the scientific community with a powerful chemical probe to investigate the functional role of the KDM6 family.

Chemical Properties and Mechanism of Action

-

Structure and Formulation: GSK-J4 is the hydrochloride salt of the ethyl ester of GSK-J1, enhancing its cell permeability. Once inside the cell, esterases hydrolyze it to the active inhibitor, GSK-J1.

-

Mechanism of Inhibition: KDM6 enzymes are Fe(II) and α-ketoglutarate (α-KG) dependent oxygenases. GSK-J1, the active form of GSK-J4, acts as a competitive inhibitor by chelating the essential iron cofactor in the enzyme's active site, thereby blocking its catalytic activity.[7] This prevents the demethylation of H3K27me3 and H3K27me2.

Caption: Mechanism of KDM6 inhibition by GSK-J1.

Specificity and Potency

GSK-J4 is highly selective for the KDM6 subfamily. The active form, GSK-J1, exhibits an IC50 of approximately 60 nM for JMJD3 in cell-free assays.[6] It is largely inactive against a broad panel of other JmjC histone demethylase families, making it a specific tool for studying H3K27 demethylation.[6]

Experimental Protocols: A Practical Guide

The following protocols provide a framework for assessing the activity of GSK-J4. It is crucial to include proper controls, most importantly a structurally related but inactive compound like GSK-J5, to ensure that the observed effects are due to specific inhibition of KDM6 enzymes.

In Vitro Histone Demethylase Assay (AlphaLISA)

This biochemical assay is designed to quantify the demethylase activity of recombinant KDM6 enzymes and to determine the IC50 value of inhibitors like GSK-J4. The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) format is a common, robust method.

Principle: A biotinylated histone H3K27me3 peptide substrate is incubated with the KDM6 enzyme. Upon demethylation, a specific antibody that recognizes the H3K27me2 product is added, followed by AlphaLISA acceptor beads conjugated to a secondary antibody and streptavidin-coated donor beads. In proximity, the beads generate a chemiluminescent signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20.

-

Cofactors: Prepare fresh solutions of Ferrous Ammonium Sulfate (FAS), α-ketoglutarate (α-KG), and L-Ascorbic Acid in deionized water.

-

-

Compound Dilution: Prepare a serial dilution of GSK-J4 HCl in DMSO. A typical starting concentration is 10 mM.

-

Enzyme Reaction:

-

In a 384-well plate, add 5 µL of assay buffer containing the recombinant KDM6 enzyme (e.g., JMJD3).

-

Add 0.1 µL of the diluted GSK-J4 or DMSO (vehicle control) to the wells.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of a substrate mix containing the biotinylated H3K27me3 peptide, α-KG, FAS, and L-Ascorbic Acid.

-

Incubate for the desired time (e.g., 30-60 minutes) at room temperature.

-

-

Detection:

-

Stop the reaction by adding a detection mix containing the anti-H3K27me2 antibody and the AlphaLISA beads.

-

Incubate in the dark according to the manufacturer's instructions.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each GSK-J4 concentration relative to the DMSO control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Assays

These assays are essential for confirming the on-target effects of GSK-J4 in a cellular context.

Principle: To determine if GSK-J4 treatment leads to a global increase in H3K27me3 levels in cells.

Step-by-Step Methodology:

-

Cell Treatment: Seed cells (e.g., HeLa, A549) and allow them to adhere. Treat cells with various concentrations of GSK-J4 (e.g., 1-10 µM) and a vehicle control (DMSO) for 24-72 hours.[8][9]

-

Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for H3K27me3.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Use an antibody against total Histone H3 as a loading control.

-

-

Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

Caption: Workflow for Western Blot analysis of H3K27me3.

Principle: To investigate whether GSK-J4 treatment increases H3K27me3 levels at specific gene promoters known to be regulated by KDM6 enzymes.

Step-by-Step Methodology:

-

Cell Treatment and Crosslinking: Treat cells with GSK-J4 as described above. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight with an anti-H3K27me3 antibody or an IgG control.

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.

-

Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating and purify the DNA.

-

qPCR Analysis: Perform quantitative PCR using primers designed for the promoter regions of target genes (e.g., HOX genes) and a negative control region.

-

Data Analysis: Calculate the enrichment of H3K27me3 at the target loci as a percentage of the input DNA and normalize to the IgG control.

Data Presentation and Interpretation

Presenting quantitative data in a clear, structured format is essential for interpretation and comparison.

Table 1: Comparative IC50 Values of GSK-J4

| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference |

| GSK-J1 | JMJD3 (KDM6B) | Cell-free | ~60 | [6] |

| GSK-J1 | UTX (KDM6A) | Cell-free | ~80 | *Derived |

| GSK-J4 | TNFα release (cellular) | Macrophages | ~9,000 | [10] |

| GSK-J4 | Cell Viability | PC3 Cells | ~1,213 | [9] |

| GSK-J4 | Cell Viability | C42B Cells | ~717 | [9] |

*Note: IC50 values can vary depending on the specific assay conditions, substrate concentrations, and cell type used.

Key Considerations for Interpretation:

-

Cell Permeability: GSK-J4 is the cell-permeable prodrug. Its cellular IC50 values will be higher than the biochemical IC50 of its active form, GSK-J1.

-

On-Target vs. Off-Target Effects: Always compare the effects of GSK-J4 with its inactive control, GSK-J5. This is critical to attribute the observed phenotype to the inhibition of KDM6 enzymes.

-

Phenotypic Lag: The downstream effects of histone modification changes, such as alterations in gene expression and cell phenotype (e.g., apoptosis, cell cycle arrest), may require prolonged incubation times (24-72 hours).[11][12]

-

Demethylase-Independent Functions: Some studies suggest that KDM6 proteins may have functions independent of their catalytic activity, such as roles in chromatin remodeling.[13] Interpreting results should consider these possibilities.

Conclusion

GSK-J4 HCl is an indispensable chemical probe for dissecting the biological roles of H3K27 demethylation. Its specificity for the KDM6 family of demethylases allows for targeted interrogation of this critical epigenetic pathway. By employing robust biochemical and cellular assays with appropriate controls, researchers can confidently elucidate the functional consequences of inhibiting H3K27 demethylation in both normal physiology and disease states, from cancer to inflammatory disorders.[14][15] This guide provides the foundational knowledge and practical protocols to effectively integrate GSK-J4 into a research program, ultimately advancing our understanding of epigenetic regulation.

References

-

Agger, K., et al. (2007). UTX and JMJD3 are histone H3K27 demethylases involved in HOX gene regulation and development. Nature, 449(7163), 731-734. [Link]

-

Hong, S., et al. (2007). Identification of JmjC domain-containing UTX and JMJD3 as histone H3 lysine 27 demethylases. Proceedings of the National Academy of Sciences, 104(47), 18439-18444. [Link]

-

Lan, F., et al. (2007). A histone H3 lysine 27 demethylase regulates animal posterior development. Nature, 449(7163), 689-694. [Link]

-

Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modifies the epigenetic landscape and suppresses T-cell-mediated inflammation. Nature, 488(7411), 404-408. [Link]

-

Miller, S. A., et al. (2010). Jmjd3 and UTX play a demethylase-independent role in chromatin remodeling to regulate T-box family member-dependent gene expression. Molecular Cell, 40(4), 594-605. [Link]

-

Heinemann, B., et al. (2014). The KDM6 histone demethylase inhibitor GSK-J4 induces metal and stress responses in multiple myeloma cells. bioRxiv. [Link]

-

Weng, H., et al. (2018). Targeted inhibition of KDM6 histone demethylases eradicates tumor-initiating cells via enhancer reprogramming in colorectal cancer. Theranostics, 8(11), 2964-2980. [Link]

-

Li, Y., et al. (2022). Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma. Investigative Ophthalmology & Visual Science, 63(10), 2. [Link]

-

Mathsykutty, A., et al. (2017). GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling. International Journal of Molecular Sciences, 18(9), 1888. [Link]

-

Wang, Y., et al. (2022). GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Frontiers in Cardiovascular Medicine, 9, 907747. [Link]

-

Zhang, Y., et al. (2023). Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells. Journal of Translational Medicine, 21(1), 1-16. [Link]

-

Jin, C., et al. (2016). KDM6B is an androgen regulated gene and plays oncogenic roles by demethylating H3K27me3 at cyclin D1 promoter in prostate cancer. Oncotarget, 7(21), 31005-31017. [Link]

-

Liu, Y., et al. (2020). GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells. Cancer Cell International, 20(1), 1-13. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 3. UTX mediates demethylation of H3K27me3 at muscle-specific genes during myogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rndsystems.com [rndsystems.com]

- 11. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Jmjd3 and UTX play a demethylase-independent role in chromatin remodeling to regulate T-box family member-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

In vitro and in vivo activity of GSK-J4 HCl.

An In-Depth Technical Guide to the In Vitro and In Vivo Activity of GSK-J4 HCl

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of GSK-J4 HCl, a potent and cell-permeable inhibitor of H3K27 histone demethylases. We will delve into its mechanism of action, provide field-proven protocols for its application in both cell-based and animal studies, and explore the downstream cellular pathways it modulates.

Introduction: The Epigenetic Modulator GSK-J4

Aberrant epigenetic modifications are increasingly recognized as key drivers of diseases like cancer and chronic inflammation.[1] Unlike genetic mutations, epigenetic changes are reversible, making the enzymes that control them attractive therapeutic targets.[1]

GSK-J4 HCl is a small molecule inhibitor specifically targeting the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX).[2][3] These enzymes are responsible for removing the repressive trimethyl mark from lysine 27 on histone H3 (H3K27me3).[1] By inhibiting JMJD3 and UTX, GSK-J4 effectively increases global levels of H3K27me3, leading to the silencing of target genes.[1][4]

A critical feature of GSK-J4 is its design as a cell-permeable prodrug. It is the ethyl ester derivative of GSK-J1, the active inhibitor.[5][6] The polar carboxylate group of GSK-J1 restricts its cellular permeability. The addition of an ethyl ester group in GSK-J4 masks this polarity, allowing it to efficiently cross the cell membrane. Once inside the cell, intracellular esterases, which are particularly abundant in macrophages, rapidly hydrolyze GSK-J4 into the active GSK-J1.[5][6][7]

Caption: In vitro experimental workflow for GSK-J4.

In Vivo Efficacy and Protocols

Translating in vitro findings to a whole-organism context is the cornerstone of preclinical drug development. GSK-J4 has demonstrated significant efficacy in various animal models.

Pharmacological Administration

GSK-J4 is typically dissolved in a vehicle solution suitable for intraperitoneal (i.p.) injection. A common vehicle formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% PBS. [8]Dosing regimens vary depending on the model, ranging from 10 mg/kg every other day to 50 mg/kg daily for several weeks. [8][9][10]

Cancer Xenograft Models

In vivo studies consistently show that GSK-J4 administration can suppress tumor growth. [11][12]For example, in orthotopic xenograft models of retinoblastoma and in situ models of NSCLC, GSK-J4 treatment led to a significant reduction in tumor burden. [11][13] Protocol: Subcutaneous Xenograft Mouse Model

-

Cell Preparation: Harvest cancer cells (e.g., A549-luciferase) during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1-5 x 10^7 cells/mL. [14]The Matrigel helps to support tumor formation.

-

Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude or NSG mice).

-

Tumor Growth Monitoring: Allow tumors to establish, typically reaching a volume of 50-100 mm³. Tumor volume can be monitored non-invasively using bioluminescence imaging (for luciferase-tagged cells) or physically with calipers (Volume = 0.5 x Length x Width²).

-

Treatment: Randomize mice into treatment and control groups. Administer GSK-J4 (e.g., 25 mg/kg) or vehicle control via i.p. injection daily or on another optimized schedule. [13]Monitor body weight and animal health throughout the study to assess toxicity.

-

Endpoint Analysis:

-

Continue treatment for a defined period (e.g., 10-21 days).

-

Self-Validation: A portion of the tumor tissue should be flash-frozen for molecular analysis (Western blot for H3K27me3, qPCR for target genes), while another portion should be fixed in formalin for histopathological analysis (e.g., H&E staining and immunohistochemistry for proliferation markers like Ki-67). [11]This links the macroscopic anti-tumor effect to the underlying molecular mechanism.

-

Autoimmune and Inflammatory Disease Models

GSK-J4 shows therapeutic promise beyond oncology. In a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), i.p. administration of GSK-J4 ameliorated disease severity. [3]This effect was linked to GSK-J4's ability to induce tolerogenic DCs, which in turn reduced the infiltration of inflammatory T cells into the central nervous system. [3]Similarly, GSK-J4 has been shown to attenuate kidney disease in diabetic mouse models. [15][10]

Caption: In vivo xenograft study workflow.

Key Signaling Pathways and Mechanistic Insights

The primary mechanism of GSK-J4 is the elevation of H3K27me3, leading to the repression of specific gene transcription programs. The downstream consequences are context-dependent.

-

In Cancer: GSK-J4 has been shown to suppress critical oncogenic pathways. In AML, it downregulates the expression of cancer-promoting HOX genes. [4]In retinoblastoma, its anti-tumor effects are mediated by the suppression of the PI3K/AKT/NF-κB signaling pathway. [13]In NSCLC, it inhibits TGF-β1-induced epithelial-mesenchymal transition (EMT) by targeting the Wnt/β-catenin pathway. [11]* In Immunology: In macrophages, GSK-J4 prevents the LPS-induced loss of the H3K27me3 mark at the TNF gene's transcription start site, blocking its expression. [2]* In Cardiomyopathy: GSK-J4 can protect against lipotoxicity-induced ferroptosis in cardiomyocytes by preserving H3K27me3 levels at the promoter of the ACSL4 gene, thereby suppressing its transcription. [8]

Caption: GSK-J4 mechanism in Acute Myeloid Leukemia (AML).

Conclusion and Future Outlook

GSK-J4 HCl is a powerful chemical probe and a promising therapeutic candidate that operates at the intersection of epigenetics, oncology, and immunology. Its well-defined mechanism of action—inhibiting JMJD3/UTX to increase the repressive H3K27me3 mark—provides a clear rationale for its observed anti-proliferative and anti-inflammatory effects. The protocols and insights provided in this guide equip researchers to rigorously evaluate its activity in both in vitro and in vivo settings, ensuring that phenotypic observations are firmly linked to on-target molecular events. As our understanding of the epigenetic drivers of disease deepens, tools like GSK-J4 will be indispensable in developing the next generation of targeted therapies.

References

-

Dalpatraj, N., Naik, A., & Thakur, N. (2023). GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent. International Journal of Cancer, 153(5), 1130-1138. [Link]

-

BPS Bioscience. (n.d.). GSK J4 HCl. Retrieved from [Link]

-

BioCrick. (n.d.). GSK J4 HCl | CAS:1373423-53-0 | Inhibitor of H3K27 demethylase JMJD3,potent and cell-permeable. Retrieved from [Link]

-

Doñas, C., Carrasco, M., Fritz, M., Prado, C., Tejón, G., Osorio-Barrios, F., ... & Rosemblatt, M. (2016). The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs. Journal of Autoimmunity, 75, 105-117. [Link]

-

Zhang, Y., Wang, Y., Zhang, J., Li, H., & Ma, X. (2024). Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma. Investigative Ophthalmology & Visual Science, 65(2), 26. [Link]

-

GeneOnline News. (2023). Histone Demethylase Inhibitor GSK-J4 Shown to Suppress Tumor Growth in Non-Small Cell Lung Cancer Cells. Retrieved from [Link]

-

Bioengineer.org. (2023). GSK-J4 Inhibits Tumors in Lung Cancer Cells. Retrieved from [Link]

-

Chu, H., Li, Y., Huang, Y., Shen, Y., Yu, Y., & Chen, J. (2020). Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia. Cancer Cell International, 20(1), 1-13. [Link]

-

Online Inhibitor. (2023). GSK J4 HCl: Unlocking JMJD3 Inhibition for Immune-Epigenetic Cross-Talk. Retrieved from [Link]

-

Li, H., Chen, Y., Liu, Y., Li, M., Xiang, Z., Yi, F., ... & Liu, Y. (2022). GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Frontiers in Cardiovascular Medicine, 9, 907747. [Link]

-

Wang, Y., Liu, H., Wang, J., Zhang, J., & Li, H. (2023). Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells. Journal of Cancer Research and Clinical Oncology, 149(1), 1-15. [Link]

-

BPS Bioscience. (n.d.). GSK J4 HCl. Retrieved from [Link]

-

Frontiers. (2022). GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Frontiers in Cardiovascular Medicine. [Link]

-

Heinemann, B., et al. (2014). GSK-J1/J4 inhibition of several histone demethylase subfamilies. ResearchGate. [Link]

-

Gouveia, A. O., et al. (2020). The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays. Parasites & Vectors, 13(1), 133. [Link]

-

Ntziachristos, P., et al. (2016). The H3K27 demethylase inhibitor GSK-J4 is efficient in vivo against patient-derived xenotransplant models of TAL1-positive T-ALL. ResearchGate. [Link]

-

Kania, A. K., Guo, M., Scharer, C. D., & Boss, J. M. (2021). Inhibition of H3K27me3 Demethylases Promotes Plasmablast Formation. Immunohorizons, 5(12), 918-930. [Link]

-

Morozov, V. M., et al. (2017). GSK-J4 inhibits cellular function and in vivo experiments. ResearchGate. [Link]

-

National Institutes of Health. (2024). Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma. Investigative Ophthalmology & Visual Science. [Link]

-

ResearchGate. (2016). GSK-J4 modifies the levels of H3K27me3 and H3K4me3 associated to...[Link]

-

Online Inhibitor. (2023). GSK J4 HCl and the New Frontier of Epigenetic Regulation. Retrieved from [Link]

-

Sarr, A., et al. (2022). Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts. International Journal of Molecular Sciences, 23(19), 11253. [Link]

-

Rapamycin Longevity News. (2023). GSK‐J4: An H3K27 histone demethylase inhibitor, as a potential anti‐cancer agent. Retrieved from [Link]

Sources

- 1. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. kdm2a.com [kdm2a.com]

- 8. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. cgp.iiarjournals.org [cgp.iiarjournals.org]

- 15. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to GSK-J4 HCl's Impact on Inflammatory Responses and Cytokine Production

Preamble: Beyond the Genome - Epigenetic Regulation of Inflammation

In the intricate landscape of immunology, the regulation of gene expression is paramount. While the genetic code provides the blueprint, it is the epigenetic machinery that directs how, when, and to what extent this blueprint is read. Histone modifications are a cornerstone of this regulatory network, acting as molecular switches that control chromatin accessibility and, consequently, gene transcription. One of the most critical repressive marks is the trimethylation of lysine 27 on histone H3 (H3K27me3), which is associated with gene silencing.[1] The dynamic nature of this mark is maintained by the balanced activity of "writer" enzymes (methyltransferases like EZH2) and "eraser" enzymes (demethylases).

This guide focuses on the "erasers," specifically the Jumonji C (JmjC) domain-containing histone demethylases KDM6A (UTX) and KDM6B (JMJD3). These enzymes are responsible for removing the methyl groups from H3K27, thereby converting a repressive chromatin environment into one permissive for transcription.[2] In the context of inflammation, the upregulation and recruitment of KDM6B/JMJD3 to the promoters of pro-inflammatory genes is a key event that amplifies the immune response.[2][3] Understanding how to modulate the activity of these enzymes offers a powerful therapeutic strategy for controlling aberrant inflammation. This is where GSK-J4 HCl, a potent and selective small molecule inhibitor, enters the stage.

Part 1: The Core Mechanism of GSK-J4 HCl

GSK-J4 HCl is the hydrochloride salt of GSK-J4, a cell-permeable ethyl ester prodrug.[4] Once inside the cell, ubiquitous esterases rapidly hydrolyze GSK-J4 into its active form, GSK-J1.[5][6] GSK-J1 is a potent, selective inhibitor of the KDM6 family of H3K27 demethylases, namely KDM6B/JMJD3 and KDM6A/UTX, with an IC50 of 60 nM in cell-free assays.[4][7] The prodrug strategy is critical, as the active GSK-J1 compound possesses a polar carboxylate group that severely restricts its ability to cross the cell membrane.[6]

The primary molecular consequence of GSK-J4 treatment is the inhibition of H3K27me3 demethylation. This leads to an accumulation or preservation of this repressive histone mark at the promoter regions of KDM6 target genes. By maintaining a condensed, transcriptionally silent chromatin state, GSK-J4 effectively prevents the recruitment of RNA polymerase II and other essential transcription factors, thereby suppressing gene expression.[4] This mechanism is particularly relevant in inflammatory contexts where stimuli like lipopolysaccharide (LPS) induce the expression of KDM6B/JMJD3, which in turn activates a cascade of pro-inflammatory genes.[3][4] GSK-J4 intervenes by blocking this pivotal demethylation step.

Part 2: Modulation of Inflammatory Cells and Cytokine Profiles

GSK-J4 exerts a profound anti-inflammatory effect across various immune cell types by altering their activation states and cytokine secretion profiles.

Macrophages: The Innate Immune Sentinels

Macrophages are key players in the innate immune response. Upon stimulation with LPS, they produce a barrage of pro-inflammatory cytokines. GSK-J4 has been shown to potently suppress this response.

-

Cytokine Inhibition: In human primary macrophages, GSK-J4 dose-dependently inhibits the LPS-induced production of numerous cytokines, most notably Tumor Necrosis Factor (TNF).[4][5][8] The IC50 for TNF-α inhibition in this context is approximately 9 µM.[8][9] The expression of other critical pro-inflammatory cytokines such as IL-6 and IL-1β is also significantly reduced.[10]

-

Epigenetic Mechanism: This suppression is directly linked to the preservation of H3K27me3 marks at the promoters of these cytokine genes. For instance, GSK-J4 prevents the LPS-induced loss of H3K27me3 at the TNF transcription start site, which in turn blocks the recruitment of RNA polymerase II and halts transcription.[4]

-

NF-κB Pathway: The anti-inflammatory effect of GSK-J4 is also mediated through its modulation of the NF-κB signaling pathway. KDM6B is required for the full transcriptional activation of NF-κB encoding genes.[11] By inhibiting KDM6B, GSK-J4 can reduce the levels of key NF-κB subunits like RELA and impair their nuclear localization, thus dampening the entire inflammatory cascade that is dependent on NF-κB.[11][12]

Dendritic Cells (DCs): Orchestrators of Adaptive Immunity

Dendritic cells bridge the innate and adaptive immune systems. GSK-J4 can shift DCs towards a "tolerogenic" phenotype, which is crucial for preventing autoimmunity and resolving inflammation.

-

Phenotypic Shift: Treatment with GSK-J4 promotes a tolerogenic profile in DCs, characterized by reduced expression of co-stimulatory molecules CD80 and CD86.[13][14] This blunts their ability to activate T cells.

-

Cytokine Modulation: GSK-J4-treated DCs show reduced secretion of pro-inflammatory cytokines IL-6, IFN-γ, and TNF, while increasing the expression of tolerogenic molecules like TGF-β1.[13][14][15]

-

T-Cell Polarization: This altered DC phenotype has significant downstream effects. GSK-J4-treated DCs are more effective at promoting the generation, stability, and suppressive activity of regulatory T cells (Tregs) without affecting the differentiation of pro-inflammatory Th1 and Th17 cells.[13][14][15]

Natural Killer (NK) Cells

NK cells are innate lymphocytes critical for immune surveillance. GSK-J4 can selectively modulate their inflammatory functions while preserving their cytotoxic capabilities.

-

Selective Cytokine Reduction: In cytokine-stimulated NK cells, GSK-J4 reduces the production of IFN-γ, TNFα, and GM-CSF.[16] This anti-inflammatory effect is achieved by increasing the repressive H3K27me3 mark around the transcription start sites of these cytokine genes.[16]

-

Preservation of Cytotoxicity: Importantly, the cytotoxic killing activity of NK cells against cancer cells remains intact following GSK-J4 treatment, highlighting the inhibitor's potential to quell inflammation without compromising anti-tumor immunity.[16]

Summary of GSK-J4's Impact on Cytokine Production

| Cytokine | Cell Type | Stimulus | Effect of GSK-J4 | Reference(s) |

| TNF | Macrophages | LPS | ↓↓↓ (Strong Inhibition) | [4][5][8][9] |

| IL-6 | Macrophages, DCs | LPS, Various | ↓↓ (Inhibition) | [10][13][14] |

| IL-1β | Macrophages | LPS | ↓↓ (Inhibition) | [10][17] |

| IFN-γ | DCs, NK Cells | Various | ↓↓ (Inhibition) | [13][14][16] |

| GM-CSF | NK Cells | Cytokines | ↓↓ (Inhibition) | [16] |

| TGF-β1 | Dendritic Cells | N/A | ↑ (Upregulation) | [13][14] |

| IL-10 | NK Cells | Cytokines | ↓ (Inhibition) | [16] |

Part 3: Experimental Protocols for a Self-Validating System

To rigorously investigate the effects of GSK-J4, a multi-pronged experimental approach is required. The following protocols provide a framework for a self-validating system where changes in protein secretion (ELISA) are correlated with gene expression (RT-qPCR) and underpinned by the direct epigenetic mechanism (ChIP-qPCR).

Protocol 3.1: In Vitro Treatment of Macrophages

-

Rationale: This protocol establishes a controlled environment to assess the direct impact of GSK-J4 on inflammatory activation. Primary macrophages or a cell line like THP-1 are used as a model system. LPS serves as a potent pro-inflammatory stimulus that robustly induces KDM6B/JMJD3.

-

Methodology:

-

Cell Seeding: Seed human primary monocyte-derived macrophages or differentiated THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well. Allow cells to adhere overnight.

-

Pre-treatment: The following day, replace the medium. Pre-treat cells with GSK-J4 HCl (dissolved in DMSO) at desired concentrations (e.g., 1, 5, 10, 25 µM) or a vehicle control (DMSO) for 2 hours.[5] The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to the appropriate wells. Maintain an unstimulated control group.

-

Incubation: Incubate the plates for a duration appropriate for the desired endpoint.

-

Sample Harvesting:

-

Carefully collect the culture supernatant, centrifuge to remove cell debris, and store at -80°C for ELISA.

-

Wash the remaining cell monolayer with ice-cold PBS and proceed immediately to RNA extraction or chromatin cross-linking.

-

-

Protocol 3.2: Cytokine Quantification by ELISA

-

Rationale: An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of secreted cytokines (e.g., TNF, IL-6) in the culture supernatant, providing a direct measure of the functional inflammatory response.[18][19]

-

Methodology (General Sandwich ELISA Protocol):

-

Plate Coating: Dilute the capture antibody (e.g., anti-human TNF) in coating buffer. Add 100 µL to each well of a 96-well high-binding ELISA plate. Seal and incubate overnight at 4°C.[18]

-

Washing & Blocking: Aspirate the coating solution and wash the plate 3 times with wash buffer (PBS + 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., PBS with 10% FBS) to each well and incubate for 1-2 hours at room temperature.[20]

-

Sample Incubation: Wash the plate 3 times. Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[18]

-

Detection: Wash the plate 5 times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

-

Enzyme Conjugation: Wash the plate 5 times. Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.[21]

-

Substrate Development: Wash the plate 7 times. Add 100 µL of TMB substrate solution. Incubate in the dark until a color gradient develops (15-30 minutes).

-

Read Plate: Add 50 µL of stop solution (e.g., 2N H2SO4). Read the optical density at 450 nm using a microplate reader. Calculate cytokine concentrations by interpolating from the standard curve.[18]

-

Protocol 3.3: Chromatin Immunoprecipitation (ChIP) followed by qPCR

-

Rationale: ChIP is the definitive technique to demonstrate that GSK-J4's effect on gene expression is mediated by changes in histone methylation at specific gene promoters. This protocol directly assesses the occupancy of the H3K27me3 mark at target gene loci.[2][22]

-

Methodology:

-

Cross-linking: After cell treatment (Protocol 3.1), add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis: Scrape the cells in ice-cold PBS, centrifuge, and lyse the cell pellet using appropriate lysis buffers to isolate the nuclei.

-

Chromatin Shearing: Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication.[23] Optimization of sonication conditions is critical for successful ChIP.

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate a fraction of the lysate (e.g., 25 µg of chromatin) overnight at 4°C with an appropriate amount of ChIP-grade anti-H3K27me3 antibody (e.g., 3-5 µg).[2][23] Include a negative control IP with a non-specific IgG antibody.

-

Immune Complex Capture: Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA using a PCR purification kit.

-

qPCR Analysis: Perform quantitative PCR using primers designed to amplify specific regions of interest, such as the promoter of the TNF or IL6 gene. Analyze the data using the percent input method to determine the relative enrichment of H3K27me3 at these loci across different treatment conditions.

-

Conclusion and Future Directions

GSK-J4 HCl is a powerful chemical probe that has been instrumental in elucidating the role of KDM6-mediated H3K27 demethylation in the inflammatory process. By maintaining the repressive H3K27me3 mark at key pro-inflammatory gene loci, GSK-J4 effectively suppresses the production of a wide range of cytokines in macrophages, dendritic cells, and NK cells. Its ability to modulate critical signaling pathways like NF-κB and promote tolerogenic phenotypes in antigen-presenting cells underscores its potential as a therapeutic agent for a variety of inflammatory and autoimmune disorders.[17][24] The experimental framework provided here offers a robust, multi-layered approach to validate its mechanism of action and explore its effects in diverse biological systems. Future research will likely focus on refining the therapeutic window of KDM6 inhibitors, exploring their efficacy in complex in vivo models of disease, and developing second-generation compounds with improved pharmacological properties for clinical translation.

References

-

Kruidenier, L., Chung, C. W., Cheng, Z., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature, 488(7411), 404-408. [Link]

-

Doñas, C., Carrasco, M., Fritz, M., et al. (2016). The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs. Journal of Autoimmunity, 75, 105-117. [Link]

-

Cribbs, A. P., Kennedy, A., Gregory, B., et al. (2018). Inhibition of histone H3K27 demethylases selectively modulates inflammatory phenotypes of natural killer cells. Journal of Biological Chemistry, 293(10), 3463-3476. [Link]

-

Mander, P. K., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature, Supplementary Information. [Link]

-

Zhang, F., Meng, F., Wang, J., et al. (2020). Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages. Frontiers in Immunology, 11, 589. [Link]

-

Goh, W. W. B., & Ng, J. Z. (2022). Therapeutic potential of inhibiting histone 3 lysine 27 demethylases: a review of the literature. Clinical Epigenetics, 14(1), 101. [Link]

-

Doñas, C., et al. (2016). The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs. Universidad San Sebastián Repository. [Link]

-

DC Chemicals. (n.d.). GSK J4 HCl Datasheet. DC Chemicals. [Link]

-

BioKB. (n.d.). The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs. BioKB. [Link]

-